N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is an organic compound that features a benzofuran moiety and a thiophene ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Alkylation: The benzofuran derivative is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.
Amidation: The final step involves the coupling of the benzofuran and thiophene derivatives through an acetamide linkage using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the double bonds in the benzofuran and thiophene rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the benzofuran and thiophene rings.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, potentially affecting enzyme activity or receptor binding. The acetamide linkage may also play a role in modulating the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzofuran-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
- N-(1-(benzofuran-2-yl)methyl)-2-(thiophen-3-yl)acetamide
- N-(1-(benzofuran-2-yl)propyl)-2-(thiophen-3-yl)acetamide
Uniqueness
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is unique due to the specific positioning of the benzofuran and thiophene rings, which may confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12(18-17(19)9-13-6-7-21-11-13)8-15-10-14-4-2-3-5-16(14)20-15/h2-7,10-12H,8-9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMUEMFRJMKKGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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